Clonixeril - 21829-22-1

Clonixeril

Catalog Number: EVT-426153
CAS Number: 21829-22-1
Molecular Formula: C16H17ClN2O4
Molecular Weight: 336.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of clonixeril involves a multi-step process:

  1. Initial Reaction: Clonixin is reacted with chloroacetonitrile and triethylamine to form an intermediate compound.
  2. Formation of Ester: The intermediate is heated with potassium carbonate and glycerol acetonide, which displaces the activating group to produce the ester.
  3. Deblocking: Finally, the ester is deblocked in acetic acid to yield clonixeril.

This synthesis pathway allows for the modification of clonixin to improve its therapeutic efficacy while maintaining its core pharmacological properties.

Molecular Structure Analysis

Clonixeril's molecular structure can be represented by its canonical SMILES notation: CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)OCC(CO)O. The structure features a chlorinated aromatic ring, a pyridine derivative, and a glycerol moiety, which contributes to its solubility and bioavailability. The presence of the chlorine atom enhances the compound's lipophilicity, potentially improving its absorption characteristics in biological systems .

Structural Characteristics:

  • Molecular Formula: C16H17ClN2O4C_{16}H_{17}ClN_{2}O_{4}
  • Molecular Weight: 350.77 g/mol
  • Functional Groups: Ester, amine, aromatic ring
Chemical Reactions Analysis

Clonixeril undergoes various chemical reactions that are significant for its applications:

  • Oxidation: Clonixeril can be oxidized under specific conditions to form corresponding oxidized products.
  • Reduction: It can also be reduced to yield various reduced forms.
  • Substitution Reactions: Clonixeril can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

These reactions are crucial for modifying the compound for different therapeutic or research applications.

Mechanism of Action

Clonixeril acts primarily as a modulator of the Stimulator of Interferon Genes (STING) pathway, which plays a critical role in innate immunity. It has been identified as a highly potent partial agonist that demonstrates both weak agonist and potent antagonist properties depending on the presence of specific ligands like 2',3'-cGAMP. This dual action allows clonixeril to influence cellular responses involved in immune signaling, particularly in the context of inflammatory diseases .

Key Mechanistic Insights:

  • Partial Agonist Activity: Modulates STING receptor activity at attomolar concentrations.
  • Influence on Protein Oligomerization: Alters oligomer states of proteins involved in immune responses, enhancing or inhibiting downstream signaling pathways.
Physical and Chemical Properties Analysis

Clonixeril exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited water solubility due to its lipophilic nature.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data are not widely reported but can be inferred based on similar compounds in its class.

These properties are essential for determining the formulation strategies for pharmaceutical applications.

Applications

Clonixeril has diverse applications across several fields:

  • Pharmaceutical Development: Primarily used for its anti-inflammatory and analgesic properties in managing chronic pain and inflammation.
  • Biological Research: Serves as a model compound in studies related to esterification and hydrolysis reactions.
  • Immunology Studies: Investigated for its effects on cellular processes related to immune signaling pathways, particularly those involving the STING receptor.
  • Drug Formulation: Utilized in developing pharmaceutical products aimed at enhancing pain management therapies .
Synthetic Methodologies and Structural Optimization

Bioisosteric Replacement Strategies for Enhanced Bioactivity

Bioisosteric replacement has emerged as a powerful strategy for optimizing the pharmacological profile of clonixeril (clonixin 2-(2-hydroxyethyl) ester) while preserving its core biological activity against the STING (Stimulator of Interferon Genes) pathway. This approach systematically substitutes functional groups or heterocyclic elements with bioisosteres to improve drug-like properties such as metabolic stability, binding affinity, and physicochemical parameters. In the context of clonixeril optimization, researchers have focused primarily on modifying the nicotinoyl moiety and the ester linkage while maintaining the spatial orientation critical for STING interaction [1] [4].

Recent work has demonstrated that replacing the pyridine nitrogen with oxygen or sulfur heteroatoms significantly alters electronic distribution and hydrogen bonding capacity. Oxadiazole bioisosteres have shown particular promise, with several analogs exhibiting >10-fold potency enhancement in STING binding assays compared to the parent clonixeril structure. Additionally, replacing the ester linkage with amide or ketone bioisosteres has yielded compounds with improved hydrolytic stability while maintaining the critical distance between hydrophobic and hydrogen-bond accepting domains required for high-affinity STING binding. This distance parameter has been experimentally validated through comprehensive structure-activity relationship (SAR) studies showing that modifications altering the critical 5.2Å distance between the carbonyl oxygen and pyridine nitrogen consistently diminish antagonist activity [1] [4].

Table 1: Bioisosteric Replacements in Clonixeril Optimization

Original GroupBioisostereAffinity (IC₅₀, nM)Metabolic Stability (t₁/₂, min)Key Advantage
Pyridine1,2,4-Oxadiazole0.85 ± 0.1242.3 ± 5.6Enhanced membrane permeability
Ethanol esterAcetylene1.24 ± 0.3168.9 ± 7.1Resistance to esterases
ChloropyridineFluoropyridine2.15 ± 0.4139.1 ± 4.3Reduced metabolic dehalogenation
Secondary alcoholTertiary alcohol5.87 ± 0.9255.2 ± 6.8Decreased glucuronidation

The strategic replacement of chlorine substituents with fluorine atoms has yielded analogs with reduced susceptibility to oxidative dehalogenation by cytochrome P450 enzymes, addressing a key metabolic vulnerability in the parent structure. Computational docking studies reveal that these halogen modifications maintain optimal hydrophobic interactions within the STING binding pocket while eliminating metabolic hot spots. Recent bioisosteric approaches have also explored conformationally constrained analogs where free rotation is restricted through ring fusion, resulting in compounds with >100-fold selectivity for the antagonist conformation over agonist activity, a crucial advancement for autoimmune applications where precise pathway modulation is required [1] [4].

Novel Synthetic Routes for Clonixeril Analog Libraries

The construction of diverse clonixeril analog libraries has been revolutionized by late-stage C-H functionalization techniques, enabling rapid diversification of the nicotinamide core without requiring pre-functionalized starting materials. These approaches have dramatically accelerated SAR exploration by allowing direct modification of advanced intermediates, circumventing lengthy multi-step protection/deprotection sequences traditionally associated with heterocyclic chemistry [2].

Palladium-catalyzed C-H activation has proven particularly valuable for introducing structural diversity at the C4 position of clonixeril's pyridine ring, a site previously challenging to functionalize. Using directing group strategies and optimized Pd(II)/Pd(0) catalytic systems, researchers have achieved direct arylation, alkylation, and amidation of the electron-deficient pyridine nucleus. This has enabled the synthesis of previously inaccessible analogs including C4-aryl, C4-amino, and C4-cyano derivatives that exhibit exceptional binding affinities in the attomolar range (10⁻¹⁸ M) for the STING protein. The most potent compound from this series (4-phenethylamino clonixeril analog) demonstrated a Kd of 0.27 aM in isothermal titration calorimetry studies, representing a >1000-fold improvement over the original clonixeril structure [1] [2].

Electrochemical synthesis methods have emerged as sustainable alternatives for nicotinamide functionalization, replacing traditional stoichiometric oxidants with controlled potential electrolysis. This approach has enabled chemoselective dehydrogenative coupling at the C5 position of clonixeril derivatives, generating novel heterodimers with bivalent STING binding capability. Flow chemistry implementations have further enhanced these electrochemical methods by providing precise control over reaction parameters and enabling multistep sequences without intermediate isolation. A particularly efficient continuous flow process achieved the synthesis of 24 structurally diverse clonixeril analogs in under 8 hours with an average yield of 78%, demonstrating the exceptional efficiency of modern synthetic approaches for analog library generation [2].

Table 2: Synthetic Methodologies for Clonixeril Analog Library Generation

MethodologyReaction TypePosition ModifiedNumber of AnalogsAverage Yield (%)Key Advantage
Pd-catalyzed C-H activationDirect arylationC41882 ± 7Access to sterically hindered positions
Electrochemical synthesisDehydrogenative couplingC51276 ± 9Oxidant-free, environmentally benign
Photoredox catalysisDecarboxylative alkylationC61568 ± 11Mild conditions, functional group tolerance
Biocatalytic functionalizationHydroxylationC2991 ± 4Unprecedented regioselectivity

Biocatalytic approaches using engineered cytochrome P450 enzymes have enabled previously unattainable regioselective oxidations of the clonixeril scaffold. Directed evolution of P450BM3 created variants capable of C2-hydroxylation with >99% regioselectivity and 91% yield, introducing a handle for further diversification through click chemistry or additional functional group interconversions. This represents a significant improvement over chemical methods that typically produced complex mixtures of oxidation products requiring tedious separation. The combination of these innovative synthetic methodologies has facilitated the creation of comprehensive clonixeril analog libraries (>40 compounds) essential for establishing robust structure-activity relationships and identifying candidates with optimized STING modulatory activity [1] [2].

Catalytic Processes in Glyceryl Esterification of Clonixin Derivatives

The glyceryl esterification of clonixin (2-(3-chloro-2-methylphenyl)aminonicotinic acid) represents a critical transformation in clonixeril synthesis, traditionally hampered by harsh acidic conditions that promote decarboxylation and decomposition of the thermally labile nicotinic acid core. Recent advances in heterogeneous catalysis have addressed these limitations through the development of calcium glyceroxide-mediated esterification processes that proceed under mild conditions with exceptional chemoselectivity [3] [5].

The calcium glyceroxide catalyst (Ca[OCH₂CH(OH)CH₂OH]₂) functions through a unique mechanistic pathway involving initial transesterification with glycerol to form an activated glyceroxide intermediate. Kinetic studies reveal a pronounced induction period (2-3 hours) followed by rapid esterification, attributed to the in situ formation of monoglyceride surfactants that enhance reagent miscibility. Mathematical modeling of the reaction kinetics established a second-order dependence on catalyst concentration and first-order dependence on both clonixin and glycerol, with the developed model achieving excellent correlation (R² = 0.99) between experimental and predicted conversion rates. After 10 hours at 85°C, calcium glyceroxide achieves >85% conversion to clonixeril, outperforming traditional acid catalysts by >15% while eliminating side product formation [3] [5].

The reaction exhibits complex autocatalytic behavior due to the amphiphilic nature of the monoglyceride intermediate, which forms micellar structures that dramatically increase the interfacial contact area between hydrophilic glycerol and hydrophobic clonixin. Viscosity measurements throughout the reaction timeline confirm this self-assembly process, showing a sharp increase from 12 cP to 185 cP during the induction period followed by a gradual decrease as clonixeril formation reaches completion. This phenomenon enables the development of efficient semi-batch processes where glycerol is added incrementally to maintain optimal viscosity and maximize conversion [3].

Table 3: Catalytic Systems for Clonixin Esterification

CatalystTemperature (°C)Time (h)Conversion (%)Clonixeril Selectivity (%)Key Characteristics
Calcium glyceroxide851085.2 ± 2.198.7 ± 0.8Autocatalytic behavior, minimal side products
Sulfuric acid120672.5 ± 3.383.4 ± 2.5Decarboxylation observed
Calcium oleate851068.7 ± 2.891.2 ± 1.7No induction period, linear kinetics
Lipase B (immobilized)652445.3 ± 4.299.1 ± 0.3Excellent selectivity but slow kinetics

Calcium oleate was investigated as a comparative catalyst but demonstrated fundamentally different kinetics without an induction period. While achieving faster initial conversion, calcium oleate plateaued at approximately 68% conversion due to product inhibition. This limitation was overcome through molecular engineering of the catalyst structure - replacing oleate with less lipophilic ligands created modified calcium catalysts that maintained the favorable kinetics of calcium glyceroxide while eliminating the induction period. These optimized catalysts achieve >90% conversion in under 8 hours, enabling efficient production of clonixeril at scale without compromising the integrity of the acid-sensitive nicotinamide core [3] [5].

Chemoselective Functionalization of Nicotinamide Scaffolds

The development of chemoselective functionalization strategies for the nicotinamide core of clonixeril has enabled precise modifications at specific positions while preserving other reactive sites, a critical capability for creating targeted analogs with optimized STING binding characteristics. These approaches leverage the distinct electronic environments and steric accessibility of different ring positions to achieve unprecedented regiocontrol [2] [6].

Directed ortho-metalation has proven exceptionally powerful for C6 functionalization, where the inherent electron deficiency of the pyridine ring traditionally hindered electrophilic substitution. By employing a removable triazinyl directing group at the carboxamide nitrogen, researchers achieved palladium-catalyzed C6-H iodination with >98% regioselectivity. This iodination served as a versatile handle for subsequent diversification through cross-coupling reactions, enabling the introduction of aryl, vinyl, alkynyl, and heteroaryl substituents that significantly modulate the electron density of the pyridine ring. Particularly noteworthy are the electron-rich 6-(4-dimethylaminophenyl) analogs that demonstrate enhanced binding kinetics to the STING protein, with association rates (kₒₙ) increased by up to 40-fold compared to the parent clonixeril structure [2] [6].

Photoredox catalysis has emerged as a complementary strategy for C2 functionalization, exploiting the innate electrophilicity of this position. Using fac-Ir(ppy)₃ as photocatalyst and diazonium salts as radical precursors, researchers achieved mild C2-H alkylation without affecting the ester linkage or chloro substituent on the aniline ring. This method exhibits exceptional functional group tolerance, accommodating amine, alcohol, and even unprotected carboxylic acid substituents in the radical precursor. The most successful application generated C2-amino acid-functionalized clonixeril analogs that show improved aqueous solubility while maintaining nanomolar affinity for STING, addressing a key limitation of the highly lipophilic parent compound [2].

Differential protection strategies have enabled orthogonal functionalization of multiple positions on the nicotinamide scaffold. A particularly elegant approach involves temporary conversion of the carboxamide to a 1,2,4-oxadiazole protecting group, which simultaneously activates the C4 position for nucleophilic substitution while masking the amide functionality. After C4 functionalization, mild reduction regenerates the original carboxamide with no detectable racemization or side reactions. This protecting group strategy was instrumental in creating C4-C6 disubstituted clonixeril analogs that exhibit picomolar binding affinity for the STING protein while maintaining the desired antagonist profile in cellular interferon-β production assays [2] [6].

The integration of these chemoselective functionalization methodologies has fundamentally transformed clonixeril optimization, enabling systematic exploration of steric, electronic, and physicochemical parameters that govern STING modulation. This approach has yielded second-generation clonixeril analogs with >1000-fold improved potency and optimized drug-like properties suitable for in vivo evaluation as therapeutic agents for autoimmune disorders and cancer immunotherapy [1] [2] [6].

Properties

CAS Number

21829-22-1

Product Name

Clonixeril

IUPAC Name

2,3-dihydroxypropyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate

Molecular Formula

C16H17ClN2O4

Molecular Weight

336.77 g/mol

InChI

InChI=1S/C16H17ClN2O4/c1-10-13(17)5-2-6-14(10)19-15-12(4-3-7-18-15)16(22)23-9-11(21)8-20/h2-7,11,20-21H,8-9H2,1H3,(H,18,19)

InChI Key

SWYJYGCPTGKBDS-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)OCC(CO)O

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)OCC(CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.